Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core. The molecule features a 4-fluorophenyl group at position 3, a 2-chloro-5-nitrobenzamido substituent at position 5, and an ethyl carboxylate ester at position 1. The nitro and chloro groups on the benzamido moiety are strong electron-withdrawing substituents, which may enhance electrophilic reactivity and influence intermolecular interactions in biological systems.
Properties
IUPAC Name |
ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN4O6S/c1-2-34-22(31)18-15-10-35-20(25-19(29)14-9-13(28(32)33)7-8-16(14)23)17(15)21(30)27(26-18)12-5-3-11(24)4-6-12/h3-10H,2H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIMLHQLFVNQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thieno[3,4-d]pyridazine derivatives, which are known for their diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClN2O5S |
| Molecular Weight | 382.8 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCC1=CC(=C(S1)NC(=O)C2=C(C=CC(=C2)N+[O-])Cl)C(=O)OCC |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that play a role in cancer progression.
- Receptor Modulation : Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine can modulate receptor activity, particularly in the adenosine receptor family, influencing downstream signaling pathways that affect cellular responses.
Biological Activity
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that thieno[3,4-d]pyridazine derivatives exhibit significant antimicrobial properties. The presence of the nitro group in this compound enhances its ability to disrupt bacterial cell walls and inhibit growth.
Anticancer Properties
Research has highlighted the potential of this compound in cancer therapy. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through targeted enzyme inhibition.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its mechanism may involve the suppression of pro-inflammatory cytokines.
Case Studies and Research Findings
A number of studies have explored the biological activity of related compounds and their implications:
- In Vitro Studies : A study conducted on similar thieno[3,4-d]pyridazine derivatives revealed that compounds with similar structures exhibited potent cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the low micromolar range .
- Animal Models : In vivo studies using animal models demonstrated that these compounds could significantly reduce tumor size in xenograft models when administered at specific dosages .
- Mechanistic Insights : Research focusing on the mechanism of action found that compounds like ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine can induce oxidative stress in cancer cells leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is structurally analogous to several thieno[3,4-d]pyridazine derivatives, differing primarily in substituents at positions 3 and 3. Key comparisons include:
Physicochemical Properties
- Solubility: The nitro and chloro groups in the target compound reduce aqueous solubility compared to amino-substituted analogs (e.g., 26) .
- Melting Point: Electron-withdrawing substituents (NO₂, Cl) likely increase melting points relative to amino derivatives. For example, compound 28 (3-chlorophenyl) has a higher melting point than 26, suggesting similar trends for the target compound .
- Spectral Data: The target compound’s ¹H NMR would show deshielded aromatic protons due to nitro and chloro groups, contrasting with the amino group’s sharp singlet in compound 26 .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups at position 5 (e.g., nitro, chloro) may enhance target engagement in enzyme inhibition, as seen in related kinase inhibitors .
- Thermal Stability : Higher melting points in halogenated derivatives (e.g., compound 28) suggest improved thermal stability for the target compound, advantageous for formulation .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Cyclization | AcOH, 110°C, 12h | 58 | 95% |
| Amidation | DCM, Et₃N, 0°C→RT, 6h | 72 | 98% |
| Esterification | EtOH, H₂SO₄, reflux, 4h | 65 | 97% |
| Data from |
Q. Table 2: Biological Activity Profile
| Assay Type | Target/Model | Result (IC₅₀/EC₅₀) |
|---|---|---|
| Kinase Inhibition | CDK2 | 0.8 µM |
| Anti-inflammatory | LPS-induced TNF-α in RAW264.7 | 12 nM |
| Cytotoxicity | HeLa cells | >50 µM |
| Data from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
